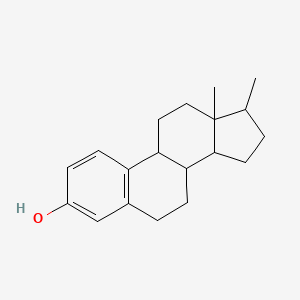

17-Methylestra-1,3,5(10)-trien-3-ol

Description

Classification and Structural Characteristics of Estrane (B1239764) Derivatives

Steroids are a broad class of organic compounds characterized by a specific four-ring carbon skeleton. This nucleus consists of three six-membered rings and one five-membered ring. arpgweb.com Steroids can be classified based on the number of carbon atoms they possess. utah.edu Estrane derivatives, which include estrogens, are C18 steroids, meaning they have a foundational structure of 18 carbon atoms. utah.eduwikipedia.org

The defining feature of the estrane skeleton in estrogens is the aromatic A-ring. This aromaticity arises from the presence of three double bonds within the first ring of the steroid nucleus. This is a key characteristic that distinguishes estrogens from other classes of steroid hormones like androgens (C19 steroids) and progestogens (C21 steroids). utah.edu

Contextualizing 17-Methylestra-1,3,5(10)-trien-3-ol as a Modified Estrogen Analogue

This compound is aptly described as a modified estrogen analogue. Its core structure is that of estradiol (B170435), with the chemical formula C₁₉H₂₆O. nih.gov The key modification is the addition of a methyl group at the C-17 position of the steroid's D-ring.

This seemingly subtle structural alteration is significant. In natural estrogens like estradiol, the C-17 position bears a hydroxyl group. The introduction of a methyl group at this position can influence the molecule's interaction with biological targets and its metabolic stability. Synthetic modifications to the core estrogen structure are a common strategy in medicinal chemistry to alter the compound's properties and explore its therapeutic potential. core.ac.uk

Significance of Steroid Research in Chemical Biology and Medicinal Chemistry

The study of steroids, including synthetic analogues like this compound, is of profound importance in chemical biology and medicinal chemistry. scientificupdate.com Steroids function as crucial signaling molecules in a vast array of physiological processes. scientificupdate.comrepec.org The development of synthetic steroids has been instrumental in creating therapies for a wide range of conditions. scientificupdate.com

Research into modified estrogens contributes to a deeper understanding of the structure-activity relationships of these hormones. By synthesizing and studying analogues, chemists and biologists can probe the specific structural features required for binding to estrogen receptors and eliciting a biological response. This knowledge is invaluable for the design of new drugs with improved efficacy and selectivity. nih.gov The exploration of the chemical diversity of steroids holds the promise for the discovery of novel drug candidates and the development of more effective and targeted treatments. nih.gov

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and related compounds.

Structure

2D Structure

3D Structure

Properties

CAS No. |

59452-14-1 |

|---|---|

Molecular Formula |

C19H26O |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

13,17-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C19H26O/c1-12-3-8-18-17-6-4-13-11-14(20)5-7-15(13)16(17)9-10-19(12,18)2/h5,7,11-12,16-18,20H,3-4,6,8-10H2,1-2H3 |

InChI Key |

SVEOBRKOIXNDIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 17 Methylestra 1,3,5 10 Trien 3 Ol and Its Analogues

Strategies for de Novo Synthesis of Estrane (B1239764) Scaffolds Relevant to 17-Methylestra-1,3,5(10)-trien-3-ol

The total synthesis of the estrane skeleton, independent of natural starting materials, provides a versatile platform for creating a wide array of analogues. These de novo strategies are characterized by the sequential or convergent assembly of the four-ring system (A, B, C, and D).

Key Ring Closure Reactions in Steroid Synthesis

The construction of the steroidal framework relies heavily on strategic ring-forming reactions to assemble the B, C, and D rings onto a pre-existing A ring, or through convergent approaches. A well-established method for the synthesis of the B/C/D ring system is the Torgov synthesis, which has been a cornerstone in the production of estrone (B1671321) and its derivatives. nih.govresearchgate.netcaltech.eduslideshare.net This convergent approach typically involves the reaction of a vinyl carbinol with a cyclic diketone to construct the C and D rings. The Torgov synthesis has been refined over the years, including the development of enantioselective variations to produce optically active steroids. researchgate.net

Another powerful strategy involves the intramolecular cyclization of seco-estranes, which are steroid precursors where one of the ring-fused bonds is cleaved. tandfonline.com These reactions often employ Friedel-Crafts conditions to facilitate the formation of a new ring, typically the C ring, by electrophilic aromatic substitution.

Nucleophilic Substitution Reactions in Steroid Ring Formation

Nucleophilic substitution reactions are fundamental to the construction of the steroidal skeleton, particularly in the formation of the C ring. These reactions involve the attack of a nucleophile on an electrophilic center to forge a new carbon-carbon bond, leading to ring closure. The efficiency and stereoselectivity of these reactions are critical for the successful synthesis of the complex, multi-cyclic estrane framework.

Acid-Catalyzed Friedel-Crafts Type Cyclizations for Steroidal Frame Assembly

Acid-catalyzed cyclizations, particularly those of the Friedel-Crafts type, are instrumental in the construction of the steroidal A and C rings. tandfonline.combeilstein-journals.org In the context of synthesizing estrane derivatives, an intramolecular Friedel-Crafts reaction can be employed to close the C ring onto the aromatic A ring of a suitable precursor. tandfonline.com For instance, the cyclization of a 9,11-seco-estratriene derivative under Friedel-Crafts conditions, using catalysts like tin(IV) chloride, can lead to the formation of the complete tetracyclic system. tandfonline.com These reactions proceed through the generation of a carbocation intermediate which then attacks the electron-rich aromatic A ring to form the new C-C bond, thus completing the steroidal nucleus. The choice of catalyst and reaction conditions is crucial to control the regioselectivity and yield of the cyclization. beilstein-journals.org

Targeted Derivatization and Functionalization of this compound Precursors and Analogues

The biological activity of estrane derivatives can be finely tuned by the introduction of various functional groups at specific positions on the steroid nucleus. The methylation at C7 and C17, in particular, has been shown to modulate the interaction of these compounds with their biological targets.

Introduction of Methyl and Other Alkyl Groups at Specific Positions (e.g., C7, C17)

The introduction of alkyl groups at the C7 and C17 positions of the estrane scaffold is a key strategy for modifying the biological properties of these molecules. researchgate.net Alkylation at the C7α position, for example, has been shown to enhance the binding affinity of estradiol (B170435) derivatives to the estrogen receptor. illinois.edu The synthesis of 7α-methylestradiol has been accomplished through the aromatization of 7α-methyl-19-nortestosterone. nih.gov

Alkylation at the C17 position is typically achieved through the reaction of a 17-keto steroid with an organometallic reagent, such as a Grignard or organolithium reagent. The stereoselectivity of this addition is influenced by the steric environment around the carbonyl group.

The stereoselective introduction of a methyl group at the C17 position can be achieved through the reaction of a 17-keto precursor, such as estrone, with a methyl lithium or methyl Grignard reagent. The stereochemical outcome of the reaction, leading to either the 17α- or 17β-methyl group, is dependent on the reaction conditions and the specific reagents used. The use of cerium(III) chloride in conjunction with Grignard reagents has been shown to enhance the stereoselectivity of the addition to sterically hindered 17-ketosteroids. scispace.com

For the introduction of a methyl group at the C7 position, a common strategy involves the generation of an enolate at the C6 position, followed by alkylation. The stereoselectivity of the C7-alkylation can be influenced by the choice of the base and the reaction temperature. The use of bulky bases tends to favor the formation of the less substituted kinetic enolate, leading to alkylation at the C7 position.

Esterification and Etherification Reactions of Hydroxyl Groups (e.g., at C3, C17)

The hydroxyl groups at the C3 and C17 positions of the estratrienol core are primary targets for functionalization through esterification and etherification. These reactions not only serve to protect the hydroxyl groups during subsequent synthetic steps but can also modulate the compound's pharmacokinetic and pharmacodynamic properties.

The synthesis of 17β-O-alkyl ethers of estradiol, for instance, has been achieved by reacting 3-O-benzyl-17β-estradiol with sodium hydride and an appropriate alkyl halide. nih.gov The subsequent removal of the benzyl (B1604629) protecting group at the C3 position is accomplished through catalytic transfer hydrogenation. nih.gov This method has been used to prepare a series of ethers, including methyl, ethyl, propyl, butyl, hexyl, and octyl ethers. nih.gov

Similarly, the phenolic hydroxyl group at C3 can be modified. For example, 3-alkoxyestra-1,3,5(10)-trien-17β-ols have been synthesized, demonstrating the versatility of these positions for chemical modification. nih.gov The reaction of estradiol with 3-fluorobenzonitrile (B1294923) in the presence of potassium carbonate using microwave irradiation provides a route to 3-(3-cyanophenyloxy)-estra-1,3,5(10)-trien-17β-ol. nih.gov This can be further converted to a carbamoylphenyl ether. nih.gov

Esterification is another common transformation. For example, 17β-estradiol 17-cyclopentanepropanoate is a known ester derivative. nih.gov The synthesis of 3-O-methylestra-1,3,5(10)-triene-17β-yl (E)-cinnamates has been accomplished through an Appel-type reaction involving cinnamic acids and 3-O-methylestra-1,3,5(10)-trien-17β-ol in the presence of triphenylphosphine (B44618) and carbon tetrabromide. researchgate.net

| Reaction Type | Position | Reagents and Conditions | Product Type |

| Etherification | C17 | Sodium hydride, alkyl halide, followed by catalytic transfer hydrogenation | 17β-O-Alkyl ethers |

| Etherification | C3 | 3-Fluorobenzonitrile, potassium carbonate, microwave | 3-(3-Cyanophenyloxy) ether |

| Esterification | C17 | Cinnamic acid, PPh3, CBrCl3 | Cinnamate ester |

| Esterification | C17 | Cyclopentanepropanoyl chloride | Cyclopentanepropanoate ester |

Formation of Spiro Heterocycles and Steroid Hybrid Molecules

The construction of spiro heterocyclic rings and the fusion of non-steroidal moieties to the steroid nucleus represent advanced strategies to generate structurally diverse and potentially more active molecules.

A diversity-oriented synthesis (DOS) approach has been utilized to create complex 17-spirosteroids. d-nb.infobeilstein-journals.org This method often involves a one-pot ring-closing enyne metathesis (RCEYM) followed by a Diels-Alder reaction on the resulting diene, facilitated by microwave irradiation. d-nb.infobeilstein-journals.org Starting from commercially available 17-ethynyl-17-hydroxysteroids like mestranol, this strategy allows for the orthogonal linkage of a non-steroidal polycyclic moiety at position 17. d-nb.infobeilstein-journals.org

The synthesis of spiro-1,3-oxazolines at the C17 position has been reported, starting from an estrane derivative. nih.gov The process involves several steps, including epoxidation and a copper(I)-catalyzed cyclization of amidoacetylenes, yielding the desired spiro heterocycles in moderate to excellent yields. nih.govresearchgate.net Other spiro heterocycles, such as spiropyrazolines and spiro-1,3-thiazolidin-4-ones, have also been synthesized at various positions on the steroid skeleton. nih.gov For example, 16-spiropyrazolines can be formed from 16-methylene-13α-estrone derivatives via a 1,3-dipolar cycloaddition reaction. researchgate.net

| Spiro Heterocycle Type | Starting Material/Position | Key Reaction | Yield Range |

| 17-Spirosteroids | 17-Ethynyl-17-hydroxysteroids | RCEYM/Diels-Alder | 10-91% nih.gov |

| 17-Spiro-1,3-oxazolines | Estrane derivative | Copper(I)-catalyzed cyclization | 38-97% nih.govresearchgate.net |

| 16-Spiropyrazolines | 16-Methylene-13α-estrone derivatives | 1,3-Dipolar cycloaddition | 78-81% researchgate.net |

Steroid hybrid molecules, where a distinct chemical entity is attached to the steroid, have also been synthesized. For instance, steroid-doxorubicin conjugates have been developed, demonstrating a significant increase in activity in certain cancer cell lines. d-nb.info

Oxidative Transformations and Modification of C-Ring Functionality (e.g., 6-keto group, 9α-hydroxyl, 11β-nitrooxy group)

Oxidative reactions are crucial for introducing new functionalities onto the steroid C-ring and other positions, leading to compounds with altered biological profiles.

The introduction of a 6-oxo group into the estratrienol skeleton has been documented. rsc.org For example, oxidation of 3-methoxyoestra-1,3,5-(10)-trien-17β-yl acetate (B1210297) with chromium trioxide can yield a 6-oxo derivative. rsc.org Furthermore, the synthesis of 3-hydroxy-6-oxaestra-1,3,5(10)-trien-17-one, a 6-oxa analogue, has been achieved through a de novo synthesis starting from 7-methoxychromanone. rsc.org

Hydroxylation at the 9α-position is another key transformation. Oxidation of estra-1,3,5(10)-triene-3,17β-diyl dipropionate can produce 9α-hydroxy-6-oxoestra-1,3,5(10)-triene-3,17β-diyl dipropionate as the main product. researchgate.net

The introduction of functional groups at the 11β-position has also been explored. While the specific synthesis of an 11β-nitrooxy group on this compound is not detailed in the provided context, the general principles of steroid modification suggest that such a transformation would involve the introduction of an 11β-hydroxyl group followed by nitration.

| Modification | Position | Reagent/Method | Product |

| Oxidation | C6 | Chromium trioxide | 6-oxo derivative rsc.org |

| Heteroatom Introduction | C6 | De novo synthesis from 7-methoxychromanone | 6-oxa analogue rsc.org |

| Hydroxylation | C9 | Oxidation of dipropionate ester | 9α-hydroxy derivative researchgate.net |

Synthesis of Seco-Steroid Derivatives via Steroidal Carbon Skeleton Cleavage

The cleavage of the steroidal carbon skeleton leads to the formation of seco-steroids, a class of compounds with distinct structural features and biological activities.

A common strategy for creating seco-steroids involves the Beckmann fragmentation of a 16-hydroximino derivative. researchgate.net This reaction cleaves the D-ring, leading to the formation of 16,17-secoestra-1,3,5(10)-triene derivatives. researchgate.net For example, starting from estrone, a 3-benzyloxy-17β-hydroxyestra-1,3,5(10)-trien-16-one oxime can be synthesized and subsequently fragmented to yield a 17-oxo-16,17-secoestra-1,3,5(10)-triene-16-nitrile. researchgate.net Reduction of this nitrile can then provide the corresponding secocyano alcohol or secoamino alcohol. researchgate.net

Another approach to D-homo steroids involves the Baeyer-Villiger oxidation of a 17-oxo steroid, such as 3-methoxy-estra-1,3,5(10)-trien-17-one, using hydrogen peroxide and a Lewis acid catalyst like boron trifluoride etherate. researchgate.net This regioselective oxidation inserts an oxygen atom into the D-ring, forming a 17a-oxa-D-homo-lactone. researchgate.net

| Cleavage/Rearrangement | Starting Functionality | Key Reagents | Product Type |

| D-Ring Cleavage | 16-Hydroximino | Beckmann fragmentation | 16,17-seco-steroid researchgate.net |

| D-Ring Expansion | 17-Oxo | H2O2, BF3·Et2O | 17a-Oxa-D-homo-lactone researchgate.net |

Optimization of Reaction Conditions for Synthetic Pathways

The efficiency of synthetic pathways for producing this compound and its analogues is highly dependent on the optimization of reaction conditions.

In the synthesis of spiro heterocyclic steroids, microwave irradiation has been shown to be a valuable tool. d-nb.infobeilstein-journals.org It can significantly reduce reaction times and improve yields in reactions such as the RCEYM/Diels-Alder sequence. d-nb.infobeilstein-journals.org For example, the RCEYM reaction is often stirred at 120°C for one hour under microwave irradiation. d-nb.info

The choice of catalyst is also critical. In the formation of spiro-1,3-oxazolines, a copper(I) catalyst is employed for the key cyclization step. nih.gov For the RCEYM reaction, a Grubbs second-generation catalyst is commonly used. d-nb.info

Solvent selection and temperature control are fundamental to optimizing reaction outcomes. For instance, in the alkylation of 17-ethynyl-17-hydroxysteroids, the reaction is typically carried out in dry DMF, starting at 0°C and then stirring at room temperature. d-nb.infobeilstein-journals.org In the synthesis of 3-(3-cyanophenyloxy) derivatives, DMSO is used as the solvent with microwave heating. nih.gov

The use of protecting groups is a key strategy to ensure regioselectivity. For example, the C3 hydroxyl group is often protected as a benzyl ether to direct reactions to the C17 position. nih.gov The subsequent deprotection step, such as catalytic transfer hydrogenation, must be carefully chosen to avoid affecting other functional groups in the molecule. nih.gov

Enzymology and Metabolic Transformation of 17 Methylestra 1,3,5 10 Trien 3 Ol and Steroid Analogues in Vitro

Investigation of Steroid Biosynthesis Pathway Enzymes and Related Modulations

The journey of a steroid molecule from its precursor to its final active or inactive form involves a cascade of enzymatic reactions. Understanding these pathways is crucial for comprehending the metabolic fate of both endogenous and synthetic steroids.

Mevalonate (B85504) Pathway Intermediates and Enzyme Catalysis (e.g., Squalene Epoxidase, Oxidosqualene Cyclase)

While direct studies on the interaction of 17-Methylestra-1,3,5(10)-trien-3-ol with the initial stages of the mevalonate pathway are not extensively detailed in the provided search results, this pathway is fundamental to the synthesis of all steroids. The pathway begins with acetyl-CoA and proceeds through a series of intermediates to produce isopentenyl pyrophosphate and dimethylallyl pyrophosphate. These five-carbon units are then condensed to form geranyl pyrophosphate, farnesyl pyrophosphate, and ultimately squalene.

Role of Cytochrome P450 Enzymes (e.g., CYP11A1, CYP17A1, CYP19 Aromatase, CYP21, CYP11B1) in Steroidogenesis

The cytochrome P450 (CYP) superfamily of enzymes plays a pivotal role in the metabolism of a vast array of compounds, including steroids. psu.edunih.gov In the context of steroidogenesis, specific CYP enzymes are responsible for key hydroxylation and aromatization reactions.

The metabolism of estrogens, including estradiol (B170435), is primarily mediated by CYP enzymes, which catalyze hydroxylation at various positions on the steroid nucleus. psu.edunih.govresearchgate.net The major metabolic pathway for estradiol is 2-hydroxylation, predominantly catalyzed by CYP1A2 and CYP3A4 in the liver, and by CYP1A1 in extrahepatic tissues. psu.edunih.gov Another significant pathway is 4-hydroxylation, which is specifically catalyzed by CYP1B1, an enzyme highly expressed in estrogen target tissues like the mammary, ovary, and uterus. nih.gov

While the specific metabolism of this compound by individual CYP isoforms is not explicitly detailed in the provided results, the metabolism of its parent compound, estradiol, provides a strong model. At low substrate concentrations, 17β-hydroxy dehydrogenation is a dominant metabolic pathway for estradiol, with CYP2C9, CYP2C19, and CYP2C8 showing high catalytic activity. nih.gov However, at higher substrate concentrations, 2-hydroxylation by CYP1A2 and CYP3A4 becomes the more prominent route. nih.gov It is plausible that the 17-methyl group in this compound could influence the substrate preference and metabolic profile by these CYP enzymes.

The initial and rate-limiting step in steroid hormone synthesis from cholesterol is catalyzed by CYP11A1 (cholesterol side-chain cleavage enzyme). Subsequently, CYP17A1 is involved in the 17α-hydroxylation and 17,20-lyase activities required for the production of androgens. CYP21 and CYP11B1 are crucial for the synthesis of corticosteroids. Finally, CYP19, also known as aromatase, is responsible for the conversion of androgens to estrogens, a critical step in female sex hormone production.

Function and Specificity of Hydroxysteroid Dehydrogenases (HSDs) (e.g., 3β-HSD, 17β-HSD, 5α/5β-Reductases)

Hydroxysteroid dehydrogenases (HSDs) are a group of enzymes that catalyze the interconversion of hydroxysteroids and ketosteroids. These enzymes are critical for modulating the biological activity of steroid hormones.

17β-Hydroxysteroid dehydrogenases (17β-HSDs) are particularly important in estrogen metabolism, as they catalyze the reaction between the less active estrone (B1671321) and the more potent estradiol. nih.gov Several isozymes of 17β-HSD exist, each with distinct tissue distribution and substrate specificities. nih.gov For instance, 17β-HSD type 1 primarily favors the reduction of estrone to estradiol and is considered a key enzyme in both glandular and local estradiol production. nih.gov This enzyme is expressed in the ovaries as well as in estrogen target tissues like the breast and endometrium. nih.gov

The presence of a methyl group at the 17β-position of this compound would likely prevent its oxidation by 17β-HSDs, as the hydroxyl group is tertiary. However, the interaction of this compound with other HSDs, such as 3β-HSD, which acts on the 3-hydroxyl group, remains a subject for investigation.

5α- and 5β-reductases are responsible for the reduction of the double bond at the C4-C5 position of steroid hormones, leading to the formation of dihydro-metabolites. The activity of these enzymes can significantly alter the biological properties of a steroid.

In Vitro Enzymatic Characterization Studies with Steroid Analogues

In vitro studies using purified enzymes or cell-based systems are invaluable for characterizing the interaction of steroid analogues with metabolic enzymes. These studies provide detailed information on substrate specificity and the kinetics of enzymatic reactions.

Determination of Substrate Specificity and Catalytic Activity of Steroid-Modifying Enzymes

The substrate specificity of steroid-modifying enzymes is a key determinant of their physiological function. For example, studies have shown that different CYP450 isoforms exhibit distinct preferences for hydroxylating estradiol at different positions. nih.gov CYP1A2 and CYP3A4 are the primary enzymes for 2-hydroxylation, while CYP1B1 specializes in 4-hydroxylation. nih.gov

Similarly, various 17β-HSD isozymes display unique substrate specificities and directional preferences (reductive vs. oxidative). nih.gov The development of specific inhibitors for these enzymes, such as those targeting 17β-HSD type 1, allows for the investigation of their specific roles in local estrogen production. nih.gov

Enzyme Kinetic Parameter Determination (e.g., K_m, k_cat)

Determining the kinetic parameters of an enzyme, such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat), is essential for understanding its efficiency in metabolizing a particular substrate. A lower K_m value indicates a higher affinity of the enzyme for the substrate, while k_cat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time.

Analysis of Cofactor Requirements for Enzymatic Transformations

The enzymatic transformation of steroids is a complex process that relies on the presence of specific cofactors to proceed. These non-protein chemical compounds are essential for the catalytic activity of enzymes. For the metabolism of this compound and its analogues, several key cofactors are required, primarily for the function of cytochrome P450 (CYP) enzymes and other metabolic enzymes.

Key cofactors in steroid metabolism include:

NADPH (Nicotinamide Adenine Dinucleotide Phosphate): This is a critical cofactor for CYP enzymes, which are major players in Phase I metabolism. nih.gov NADPH donates electrons, a process essential for the activation of molecular oxygen by CYP enzymes, enabling them to hydroxylate steroid substrates. nih.gov

UDPGA (Uridine Diphosphate Glucuronic Acid): This cofactor is indispensable for Phase II conjugation reactions, specifically glucuronidation, which is catalyzed by UDP-glucuronosyltransferases (UGTs). This process increases the water solubility of the steroid metabolites, facilitating their excretion.

PAPS (3'-Phosphoadenosine-5'-phosphosulfate): This is the universal sulfate (B86663) donor for sulfation reactions catalyzed by sulfotransferases (SULTs), another important Phase II metabolic pathway for steroids.

The necessity of these cofactors is often confirmed in in vitro studies by observing metabolic activity in their presence and absence. For instance, incubations of steroid analogues with liver S9 fractions will show metabolite formation in the presence of NADPH and UDPGA, which is absent in control incubations without these cofactors. nih.gov

Table 1: Cofactors and Their Roles in Steroid Metabolism

| Cofactor | Associated Enzyme Family | Metabolic Phase | Function |

|---|---|---|---|

| NADPH | Cytochrome P450 (CYP) | Phase I | Electron donor for hydroxylation and other oxidative reactions. nih.gov |

| UDPGA | UDP-glucuronosyltransferases (UGTs) | Phase II | Donates glucuronic acid for conjugation. nih.gov |

| PAPS | Sulfotransferases (SULTs) | Phase II | Donates sulfate group for conjugation. |

Studies on Metabolic Pathways of this compound Analogues

The metabolic fate of this compound analogues is primarily determined by Phase I and Phase II enzymatic reactions, which modify their structure and facilitate their elimination from the body.

Elucidation of Phase I Metabolic Transformations (e.g., Hydroxylation, Oxidation)

Phase I metabolism of steroid analogues mainly involves the introduction or exposure of functional groups, such as hydroxyl (-OH) groups, through oxidation reactions. springernature.com These reactions are predominantly catalyzed by CYP enzymes. nih.gov

Hydroxylation: This is a common metabolic pathway for steroids. For instance, studies on estradiol-3-methyl ether, a related compound, have shown that hydroxylation can occur at various positions on the steroid nucleus. nih.gov Evidence for hydroxylation at the C-2 position has been demonstrated, leading to the formation of 2-hydroxyestrone (B23517) 3-methyl ether. nih.gov

Oxidation: The conversion of a hydroxyl group to a keto group is another key transformation. For example, estradiol is metabolized to estrone, which involves the oxidation of the 17β-hydroxyl group. uu.nl

These oxidative transformations are crucial as they can significantly alter the biological activity of the parent steroid, sometimes leading to the formation of more active or inactive metabolites.

Utilization of Cellular and Subcellular In Vitro Models for Metabolic Studies

To investigate the metabolic pathways of steroid analogues, various in vitro models are employed. These models provide a controlled environment to study specific enzymatic reactions and identify metabolites.

Liver and Lung Microsomes: Microsomes are vesicle-like artifacts derived from the endoplasmic reticulum and are rich in Phase I enzymes, particularly CYPs. nih.govthermofisher.com They are a standard tool for studying the metabolic stability and potential for drug-drug interactions of new compounds. thermofisher.com However, a drawback of using microsomes is the need to supplement them with cofactors to activate metabolic processes. mdpi.com

S9 Fractions: The S9 fraction is a post-mitochondrial supernatant that contains both microsomal and cytosolic enzymes. nih.gov This allows for the investigation of both Phase I and Phase II metabolic pathways in a single system, offering a more comprehensive metabolic profile than microsomes alone. nih.govmdpi.com S9 fractions from various species, including common carp, have been used to study the in vitro metabolism of pharmaceuticals. nih.gov

Adrenocortical Cell Lines (e.g., H295R): The H295R cell line is a human adrenocortical carcinoma cell line that expresses most of the key enzymes required for steroidogenesis. This makes it a valuable model for studying the effects of chemicals on steroid hormone production.

These in vitro systems are instrumental in the early stages of drug development and toxicological assessment, providing crucial data on how a compound is metabolized. nih.gov

Table 2: Comparison of In Vitro Metabolic Models

| Model | Key Enzyme Content | Metabolic Phases Covered | Advantages | Disadvantages |

|---|---|---|---|---|

| Liver/Lung Microsomes | High concentration of CYPs and UGTs. mdpi.com | Primarily Phase I, some Phase II. | High enzyme activity, good for initial screening. thermofisher.com | Requires cofactor supplementation, lacks cytosolic enzymes. mdpi.com |

| S9 Fractions | Microsomal and cytosolic enzymes (CYPs, UGTs, SULTs, etc.). nih.govmdpi.com | Phase I and Phase II. | More complete metabolic profile. nih.govmdpi.com | Higher potential for cytotoxicity in cell-based assays. mdpi.com |

| H295R Cell Lines | Key enzymes for steroidogenesis. | Steroid biosynthesis pathways. | Represents a more physiologically relevant system for steroid production. | More complex culture conditions. |

Mechanisms of Enzyme Induction and Regulation by Steroid Analogues

Steroid analogues can influence their own metabolism and the metabolism of other compounds by inducing the expression of metabolic enzymes. nih.gov This process, known as enzyme induction, is a receptor-mediated event. youtube.com

The induction of enzymes like CYPs is often mediated through the activation of nuclear receptors such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). nih.gov When a steroid analogue binds to one of these receptors, it triggers a cascade of events leading to increased transcription of the target enzyme's gene. youtube.com This results in a higher concentration of the enzyme, which can lead to an increased rate of metabolism for all substrates of that enzyme. youtube.com

This mechanism is a key consideration in pharmacology, as it can lead to significant drug-drug interactions. nih.gov For example, if a steroid analogue induces an enzyme that is also responsible for the metabolism of a co-administered drug, it can lead to a decrease in the plasma concentration and efficacy of that drug. youtube.com The process where a molecule induces the enzymes responsible for its own breakdown is termed auto-induction. wikipedia.org

Structure Activity Relationships Sar in Estra 1,3,5 10 Trien Derivatives

Analysis of Structural Requirements for Molecular Interactions with Receptors

The binding of a steroidal ligand to the estrogen receptor is a highly specific process, dictated by a series of precise molecular interactions. Key structural features of the steroid are essential for high-affinity binding and subsequent receptor activation or inhibition.

The phenolic hydroxyl group at the C3 position of the A-ring is a cornerstone for high-affinity binding to the estrogen receptor. youtube.com This hydroxyl group is crucial as it typically serves as a hydrogen bond donor, contributing significantly to the binding free energy. nih.govuthscsa.edu This interaction helps to properly orient the ligand within the receptor's binding pocket. The presence of this phenolic A-ring is a common feature among potent steroidal estrogens. youtube.com The essential nature of the 3-hydroxyl group is underscored by the observation that its absence leads to a dramatic loss in binding activity. nih.gov For instance, the binding of estradiol (B170435) to the human estrogen receptor-α (ERα) involves a critical hydrogen bond network with residues such as Arg394 and Glu353, and a water molecule, all of which are anchored by the phenolic hydroxyl group. nih.gov

While the 3-hydroxyl group acts as a hydrogen bond donor, the 17β-hydroxyl group on the D-ring also plays a vital role in receptor binding, although its contribution to the binding free energy is less than that of the C3 hydroxyl group. nih.govuthscsa.edu It is generally understood to function as a hydrogen bond acceptor. nih.govuthscsa.edu This interaction often involves other amino acid residues within the receptor's binding site, such as His524 in ERα. nih.gov The distance of approximately 11 Å between the two hydroxyl groups at C3 and C17 is a key determinant for optimal binding. nih.gov While essential for the high affinity of estradiol, the 17β-hydroxyl group's interaction is not an absolute requirement for binding, as some compounds lacking it can still bind to the receptor, albeit with lower affinity. nih.gov

The steroidal scaffold presents several positions where substitutions can modulate receptor affinity and activity. The estrogen receptor can accommodate larger hydrophobic substituents at specific positions, such as 7α and 11β. nih.govuthscsa.edu These regions of the receptor appear to have a degree of flexibility, allowing for the binding of a variety of substituted estrogens. nih.govuthscsa.edu However, the introduction of substituents in other areas, such as the 1-11 pocket, can have a detrimental effect on receptor interactions. nih.gov Small hydrophobic substituents at positions like 4, 12β, 14, and 16α have been shown to enhance binding affinity. nih.govuthscsa.edu In general, the estrogen receptor is less tolerant of polar substituents. nih.govuthscsa.edu

The rigid, four-ring structure of steroids like estra-1,3,5(10)-trien derivatives is fundamental to their biological activity. youtube.com This rigidity ensures that the key functional groups, the C3 and C17β hydroxyls, are held in a precise spatial orientation that is complementary to the binding site of the estrogen receptor. nih.gov This pre-organized conformation minimizes the entropic penalty upon binding, contributing to a high binding affinity. The receptor appears to envelop the ligand, meaning all four rings contribute significantly to the binding through hydrophobic and weak polar interactions. nih.govuthscsa.eduresearchgate.net

Comparative SAR Studies with Endogenous Estrogens (e.g., 17β-Estradiol, Estrone) and Synthetic/Xenoestrogens

The structure-activity relationships of 17-Methylestra-1,3,5(10)-trien-3-ol can be better understood through comparison with other well-known estrogens.

Endogenous estrogens such as 17β-estradiol and estrone (B1671321) provide a natural benchmark. 17β-estradiol is the most potent endogenous estrogen, a direct consequence of its two hydroxyl groups positioned optimally for interaction with the estrogen receptor. mdpi.com Estrone, which has a ketone at the C17 position instead of a hydroxyl group, exhibits lower binding affinity and estrogenic activity. steraloids.com

Synthetic estrogens have been developed with modified structures to enhance certain properties. For example, the addition of a 17α-ethinyl group to estradiol creates ethinylestradiol, a potent oral contraceptive that is more resistant to metabolic degradation. youtube.com

Xenoestrogens, or environmental estrogens, are a diverse group of compounds that can mimic the action of natural estrogens. mdpi.com Many xenoestrogens, like bisphenol A (BPA), are phenolic compounds that can interact with the estrogen receptor, often due to a hydroxyl group that can mimic the C3-OH of estradiol. mdpi.com However, their typically non-steroidal and more flexible structures often result in lower binding affinities compared to endogenous estrogens. mdpi.com

| Compound | Key Structural Features | Receptor Binding Affinity (Relative to Estradiol) |

|---|---|---|

| 17β-Estradiol | C3-OH, 17β-OH | 100% |

| Estrone | C3-OH, C17-keto | Lower |

| 17α-Ethinylestradiol | C3-OH, 17β-OH, 17α-ethinyl | High |

| Bisphenol A (Xenoestrogen) | Phenolic OH | Much Lower |

SAR in Modulating Steroid-Metabolizing Enzyme Activity (e.g., Hydroxysteroid Dehydrogenases, Aromatase)

The structural features of estra-1,3,5(10)-trien derivatives also determine their interactions with enzymes involved in steroid metabolism, such as hydroxysteroid dehydrogenases (HSDs) and aromatase.

17β-Hydroxysteroid dehydrogenases (17β-HSDs) are a family of enzymes that interconvert less active 17-keto steroids into their more potent 17β-hydroxy counterparts, and vice versa. nih.gov For instance, 17β-HSD type 1 catalyzes the conversion of estrone to the highly active estradiol. nih.govnih.gov The structure of a steroidal compound dictates whether it will act as a substrate or an inhibitor of these enzymes. For example, modifications at the C17 position can lead to potent inhibitors of 17β-HSD1. nih.gov

Aromatase is a key enzyme in estrogen biosynthesis, responsible for converting androgens into estrogens by aromatizing the A-ring. nih.govoup.com Steroidal aromatase inhibitors often have a structure that mimics the natural substrate, androstenedione, allowing them to bind to the active site of the enzyme and block its activity. nih.gov The structure-activity relationships for steroidal aromatase inhibitors indicate that smaller, less polar, and more hydrophobic molecules tend to have higher inhibitory activity. nih.gov

| Enzyme | Function | Effect of Steroidal Ligands |

|---|---|---|

| 17β-Hydroxysteroid Dehydrogenase (e.g., Type 1) | Converts estrone to estradiol | Can be substrates or inhibitors depending on structure |

| Aromatase (CYP19A1) | Converts androgens to estrogens | Can be inhibited by structurally similar compounds |

| 5α-Reductase | Converts testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT) | Inhibited by certain steroid derivatives (5-ARIs) |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 17-Methylestra-1,3,5(10)-trien-3-ol, and what key reagents/conditions are critical for optimizing yield?

- Methodological Answer : A common approach involves selective reduction and functional group protection. For example, DIBALH (diisobutylaluminum hydride) in anhydrous toluene is used to reduce ketones to alcohols, followed by acid-catalyzed cyclization to form the triene system . Critical parameters include reaction temperature (e.g., −78°C for DIBALH), solvent purity, and stoichiometric control to avoid over-reduction. Post-reaction purification via recrystallization (e.g., using acetic acid) ensures high-purity yields (>90%) .

Q. How is the molecular conformation of this compound validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 100 K) resolves stereochemical details. For instance, SC-XRD confirmed the planar geometry of the A-ring and the 17β-methyl orientation, with mean C–C bond lengths of 1.49 Å and R-factors <0.05, ensuring structural accuracy . NMR (¹H/¹³C) further corroborates regiochemistry, with characteristic shifts for aromatic protons (δ 6.5–7.0 ppm) and hydroxyl groups (broad singlet at δ 1.5–2.0 ppm) .

Q. What in vitro assays are typically used to screen the bioactivity of this compound?

- Methodological Answer : Standard assays include:

- Steroid sulfatase (STS) inhibition : Use tritium-labeled estrone sulfate as a substrate, measuring residual activity via liquid scintillation counting. IC₅₀ values <10 nM indicate high potency .

- Cell proliferation assays : MTT or SRB tests on hormone-dependent cancer lines (e.g., MCF-7 breast cancer cells), with dose-response curves (1–100 µM) to assess antiproliferative effects .

Advanced Research Questions

Q. How can structural modifications at the 17β-position enhance steroid sulfatase inhibition while minimizing off-target effects?

- Methodological Answer : Introduce arylsulfonamide groups at 17β to improve binding to STS’s hydrophobic pocket. For example, 17β-(4-chlorophenylsulfonamide) derivatives show 10-fold higher potency (IC₅₀ = 0.8 nM) compared to unmodified analogs. Computational docking (e.g., AutoDock Vina) and MD simulations (>100 ns) validate binding stability with STS’s catalytic residue (Ser272) . Selectivity is confirmed via parallel assays against aromatase and 5α-reductase .

Q. What experimental strategies resolve contradictions in cytotoxicity data across different cancer cell lines?

- Methodological Answer : Contradictions arise due to cell-specific STS expression or metabolic activation. Strategies include:

- Gene silencing : siRNA knockdown of STS in resistant lines (e.g., MDA-MB-231) to isolate compound-specific effects .

- Metabolite profiling : LC-MS/MS quantification of active metabolites (e.g., 17-methylestradiol) to correlate intracellular concentrations with cytotoxicity .

- Transcriptomic analysis : RNA-seq of responsive vs. non-responsive lines identifies pathways (e.g., ERα signaling) mediating sensitivity .

Q. How do in vivo pharmacokinetic properties of this compound derivatives influence preclinical efficacy?

- Methodological Answer : Pharmacokinetic optimization involves:

- Prodrug design : Acetylation of the 3-OH group improves oral bioavailability (e.g., AUC increased from 50 to 220 ng·h/mL in rodent models) .

- Tissue distribution studies : Radiolabeled compounds (³H or ¹⁴C) track accumulation in target tissues (e.g., mammary glands) vs. plasma, with tumor-to-plasma ratios >5:1 indicating favorable targeting .

- CYP3A4 inhibition assays : Co-administration with ketoconazole identifies metabolic stability issues, guiding structural tweaks to reduce first-pass metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.